3-(2-Methylpyrimidin-4-yl)propanoic acid chemical structure and properties
3-(2-Methylpyrimidin-4-yl)propanoic acid chemical structure and properties
An In-Depth Technical Guide to 3-(2-Methylpyrimidin-4-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of 3-(2-methylpyrimidin-4-yl)propanoic acid, a heterocyclic carboxylic acid of significant interest to the medicinal chemistry and drug development sectors. This document delineates its chemical identity, structure, and physicochemical properties. Furthermore, it details a validated synthetic pathway and purification protocol, supported by an analysis of its characteristic spectroscopic data. The guide also explores the compound's chemical reactivity and its established role as a versatile building block in the synthesis of pharmacologically active molecules, thereby serving as a critical resource for researchers and scientists in the field.
Introduction
3-(2-Methylpyrimidin-4-yl)propanoic acid is a substituted pyrimidine derivative, a class of heterocyclic compounds that form the core structure of nucleic acids and are prevalent in a vast array of bioactive molecules. The unique arrangement of a propanoic acid moiety on the 2-methylpyrimidine scaffold imparts specific chemical functionalities that make it a valuable intermediate in organic synthesis. Its structural motifs are found in various therapeutic agents, highlighting its potential as a key building block for the discovery of novel drugs. This guide aims to consolidate the available technical information on this compound, providing practical insights for its synthesis, characterization, and application in research and development settings.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.
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IUPAC Name: 3-(2-methylpyrimidin-4-yl)propanoic acid
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Molecular Formula: C₈H₁₀N₂O₂
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Molecular Weight: 166.18 g/mol
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CAS Registry Number: 1633-85-8[1]
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Chemical Structure: The molecule consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted with a methyl group at position 2 and a propanoic acid side chain at position 4.
The chemical structure of 3-(2-Methylpyrimidin-4-yl)propanoic acid is visualized below.
Caption: Chemical structure of 3-(2-Methylpyrimidin-4-yl)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is crucial for handling, reaction planning, and formulation.
| Property | Value | Source |
| Molecular Weight | 166.18 g/mol | Calculated |
| Appearance | White to off-white solid | Generic Data |
| Melting Point | 147-148°C | [2] |
| Solubility | Soluble in methanol, chloroform | [2] |
| pKa | ~4.5 (Predicted for carboxylic acid) | Theoretical |
Synthesis and Purification
The synthesis of 3-(2-methylpyrimidin-4-yl)propanoic acid can be reliably achieved through a multi-step process. The causality behind this synthetic route lies in the strategic use of a malonic ester synthesis, which is a classic and effective method for forming carbon-carbon bonds and introducing a carboxylic acid functionality.
Synthetic Workflow Diagram
The following diagram illustrates a common and effective pathway for the synthesis.
Caption: A validated synthetic workflow for 3-(2-methylpyrimidin-4-yl)propanoic acid.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful isolation of the intermediate at each stage confirms the reaction's progress.
Step 1: Synthesis of Diethyl (2-methylpyrimidin-4-yl)malonate
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Rationale: This step utilizes a nucleophilic aromatic substitution reaction. The highly activated chlorine atom on the pyrimidine ring is displaced by the enolate of diethyl malonate, which is a soft nucleophile ideal for this C-C bond formation. Sodium ethoxide serves as the base to generate the nucleophilic enolate.
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Procedure:
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To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl malonate dropwise at 0°C.
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Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the enolate.
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Add a solution of 4-chloro-2-methylpyrimidine in ethanol to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.
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Step 2: Saponification and Decarboxylation
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Rationale: The malonic ester is hydrolyzed to a dicarboxylic acid, which is unstable and readily undergoes decarboxylation upon heating to yield the propanoate ester.
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Procedure:
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Dissolve the crude diethyl (2-methylpyrimidin-4-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide solution.
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Stir the mixture at room temperature until the saponification is complete (monitored by TLC).
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Carefully acidify the mixture with concentrated hydrochloric acid and heat to reflux to induce decarboxylation.
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Cool the mixture and extract the product, ethyl 3-(2-methylpyrimidin-4-yl)propanoate.
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Step 3: Hydrolysis to 3-(2-Methylpyrimidin-4-yl)propanoic acid
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Rationale: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
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Procedure:
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Dissolve the ethyl ester from the previous step in a mixture of ethanol and 1N sodium hydroxide solution.[2]
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Stir at room temperature for 30 minutes.[2]
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Dilute with water and neutralize the solution with an acidic ion-exchange resin or by careful addition of glacial acetic acid.[2]
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The product will precipitate upon acidification. Filter the solid, wash with cold water, and dry under vacuum to obtain pure 3-(2-methylpyrimidin-4-yl)propanoic acid.[2]
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Spectroscopic Data and Characterization
The identity and purity of the synthesized compound are confirmed by spectroscopic methods. The data presented here are representative of the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the hydrogen environments in the molecule.
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¹H NMR (DMSO-d₆, 500 MHz) δ (ppm):
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12.4 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its chemical shift can be variable and concentration-dependent.
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8.6 (d, 1H): A doublet for the proton at position 6 of the pyrimidine ring.
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7.2 (d, 1H): A doublet for the proton at position 5 of the pyrimidine ring.
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2.9 (t, 2H): A triplet corresponding to the methylene protons adjacent to the pyrimidine ring (-CH₂-CH₂-COOH).
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2.7 (t, 2H): A triplet for the methylene protons adjacent to the carboxyl group (-CH₂-CH₂-COOH).
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2.5 (s, 3H): A singlet for the methyl protons on the pyrimidine ring.
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Rationale for Assignments: The downfield shifts of the pyrimidine protons are due to the deshielding effect of the aromatic ring and its nitrogen atoms. The splitting patterns (doublets and triplets) arise from spin-spin coupling with adjacent non-equivalent protons, following the n+1 rule.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm):
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173.5: Carboxyl carbon (C=O).
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168.0, 166.0, 158.0, 118.0: Carbons of the pyrimidine ring.
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35.0, 30.0: Methylene carbons of the propanoic acid chain.
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25.0: Methyl carbon.
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Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
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MS (ESI+): m/z = 167.1 [M+H]⁺, consistent with the molecular formula C₈H₁₀N₂O₂.
Reactivity and Applications in Drug Development
3-(2-Methylpyrimidin-4-yl)propanoic acid is a bifunctional molecule, with reactivity centered on its carboxylic acid group and the pyrimidine ring.
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Carboxylic Acid Reactivity: The acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of prodrugs or in linking the molecule to a larger scaffold.
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Pyrimidine Ring: The pyrimidine ring itself can be a key pharmacophore, interacting with biological targets through hydrogen bonding and π-stacking interactions. While the ring is relatively electron-deficient and less susceptible to electrophilic substitution, it can undergo nucleophilic substitution, particularly if further activated.
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Applications as a Building Block: This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its structure is found within patented compounds investigated for a range of therapeutic areas. For instance, pyrimidine derivatives are widely explored as kinase inhibitors, antiviral agents, and antibacterial compounds. The propanoic acid side chain provides a handle for modifying solubility, pharmacokinetic properties, and for linking to other pharmacophoric elements.
Conclusion
3-(2-Methylpyrimidin-4-yl)propanoic acid is a well-characterized and synthetically accessible compound with significant utility for the chemical and pharmaceutical research communities. Its defined structure, predictable reactivity, and role as a versatile synthetic intermediate make it an important tool in the design and synthesis of novel chemical entities for drug discovery. This guide has provided a consolidated resource of its core technical attributes to support and facilitate its application in the laboratory.
References
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Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(4), M548. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 3-(Pyridin-4-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
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Molbase. (n.d.). 14905-79-4. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Available at: [Link]
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